molecular formula C9H14N2S B14554754 2-(Phenylsulfanyl)propane-1,3-diamine CAS No. 61798-03-6

2-(Phenylsulfanyl)propane-1,3-diamine

Cat. No.: B14554754
CAS No.: 61798-03-6
M. Wt: 182.29 g/mol
InChI Key: IOCURJSPTDOHMG-UHFFFAOYSA-N
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Description

2-(Phenylsulfanyl)propane-1,3-diamine is a diamine derivative featuring a propane-1,3-diamine backbone substituted at the second carbon with a phenylsulfanyl (-SPh) group. This structure combines the chelating properties of the diamine moiety with the aromatic and sulfur-based electronic effects of the phenylsulfanyl substituent. The phenylsulfanyl group may enhance lipophilicity and modulate reactivity, distinguishing it from other propane-1,3-diamine derivatives.

Properties

CAS No.

61798-03-6

Molecular Formula

C9H14N2S

Molecular Weight

182.29 g/mol

IUPAC Name

2-phenylsulfanylpropane-1,3-diamine

InChI

InChI=1S/C9H14N2S/c10-6-9(7-11)12-8-4-2-1-3-5-8/h1-5,9H,6-7,10-11H2

InChI Key

IOCURJSPTDOHMG-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)SC(CN)CN

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(Phenylsulfanyl)propane-1,3-diamine typically involves the reaction of propane-1,3-diamine with a phenylsulfanyl precursor. One common method is the nucleophilic substitution reaction where propane-1,3

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares 2-(Phenylsulfanyl)propane-1,3-diamine with structurally related propane-1,3-diamine derivatives, focusing on substituent effects, synthesis, and functional properties.

Data Table: Key Propane-1,3-diamine Derivatives

Compound Name Substituent Molecular Weight (g/mol) Key Application/Activity Reference
This compound Phenylsulfanyl (-SPh) ~212.3 (estimated) Chelation, potential catalysis N/A
PAT Indole-ethyl ~245.3 INMT inhibition
1-N-(2-(Biphenyl-4-yloxy)ethyl)-derivative Biphenyl-4-yloxy ~327.4 Antiviral (RVFV)
TMP-PDA Tetramethylpiperidinyl ~241.4 Epoxy resin hardening
AM-CPDA Trimethylcyclohexyl ~255.4 High-performance epoxy systems
N1-(4-Methyl-2-nitrophenyl)-derivative 4-Methyl-2-nitrophenyl ~245.7 Pharmaceutical intermediate

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